molecular formula C22H25N3O4S2 B12199387 N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B12199387
M. Wt: 459.6 g/mol
InChI Key: WPOJTHABSZISDZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR signals (δ, ppm, DMSO-d₆):

  • Aromatic protons : 6.8–7.4 ppm (multiplet, 8H from benzyl and phenyl groups).
  • Isopropyl methyl groups : 1.2–1.4 ppm (doublet, 6H, J = 6.8 Hz).
  • Methylene protons (CH₂O): 4.6 ppm (singlet, 2H).
  • Acetamide NH : 10.3 ppm (broad singlet, 1H).

¹³C NMR peaks would include:

  • Carbonyl carbon (C=O) : 168–170 ppm.
  • Thiadiazole carbons : 155–165 ppm (C2 and C5), 140–145 ppm (C4).

Infrared (IR) Spectroscopy

Key absorptions:

  • S=O stretch : 1160 cm⁻¹ and 1350 cm⁻¹ (symmetric and asymmetric stretching).
  • C=O stretch : 1650–1680 cm⁻¹ (acetamide carbonyl).
  • N–H bend : 1540 cm⁻¹ (amide II band).

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 459.6 ([M+H]⁺).
  • Major fragments :
    • m/z 316.2 (loss of sulfonylbenzyl group).
    • m/z 178.1 (thiadiazole-acetamide fragment).

Table 3: Summary of Spectroscopic Data

Technique Key Signals/Fragments Structural Assignment
¹H NMR δ 10.3 ppm (NH) Acetamide proton
IR 1350 cm⁻¹ (S=O) Sulfonyl group
MS m/z 459.6 ([M+H]⁺) Molecular ion

These spectral features align with structurally related 1,3,4-thiadiazole derivatives.

Properties

Molecular Formula

C22H25N3O4S2

Molecular Weight

459.6 g/mol

IUPAC Name

N-[5-[(3-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H25N3O4S2/c1-14(2)18-9-8-16(4)11-19(18)29-12-20(26)23-21-24-25-22(30-21)31(27,28)13-17-7-5-6-15(3)10-17/h5-11,14H,12-13H2,1-4H3,(H,23,24,26)

InChI Key

WPOJTHABSZISDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)COC3=C(C=CC(=C3)C)C(C)C

Origin of Product

United States

Preparation Methods

Cyclodehydration Reaction

A mixture of an appropriate carboxylic acid precursor (e.g., 3-methylbenzylsulfonylacetic acid) and thiosemicarbazide (molar ratio 1:1) is stirred in POCl₃ at 80–90°C for 1 hour. The reaction proceeds via intermediate thiosemicarbazide formation, followed by intramolecular cyclization to yield the 5-substituted 1,3,4-thiadiazole-2-amine scaffold. Post-reaction workup includes careful quenching with water, basification to pH 8 using sodium hydroxide, and recrystallization from methanol or ethanol to isolate the product.

Example Protocol

  • Reactants : 3-Methylbenzylsulfonylacetic acid (3.00 mmol), thiosemicarbazide (3.00 mmol), POCl₃ (10 mL).

  • Conditions : 80–90°C, 1 hour under reflux.

  • Yield : ~70–85% after recrystallization.

The introduction of the 3-methylbenzylsulfonyl group at the 5-position of the thiadiazole ring is achieved through sulfonation. This step typically employs sulfonyl chlorides under basic conditions to facilitate electrophilic substitution.

Sulfonyl Chloride Coupling

A solution of 5-amino-1,3,4-thiadiazole (1.8 mmol) in anhydrous tetrahydrofuran (THF) is treated with 3-methylbenzylsulfonyl chloride (2.0 mmol) and triethylamine (3.6 mmol) as a base. The reaction mixture is stirred at room temperature for 12 hours, followed by solvent evaporation and purification via column chromatography (silica gel, ethyl acetate/hexane).

Characterization Data

  • ¹H-NMR (DMSO-d₆) : δ 7.94 (m, 2H, aromatic), 7.54–7.51 (m, 3H, aromatic), 4.32 (s, 2H, CH₂SO₂), 2.22 (s, 3H, CH₃).

  • FT-IR : Peaks at 1686 cm⁻¹ (C=O), 1370 cm⁻¹ (SO₂ asym), 1115 cm⁻¹ (SO₂ sym).

Synthesis of the Phenoxyacetamide Moiety

The 2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide side chain is prepared through a nucleophilic substitution reaction. Chloroacetylation of 5-methyl-2-isopropylphenol followed by amination with the thiadiazole intermediate is the preferred route.

Chloroacetylation of Phenol

5-Methyl-2-isopropylphenol (0.004 mol) is reacted with chloroacetyl chloride (0.008 mol) in THF using triethylamine (0.008 mol) as a base. The mixture is refluxed for 3 hours, yielding 2-chloro-N-(4-(5-methyl-2-isopropylphenyl)acetamide.

Amination with Thiadiazole

The chloroacetamide intermediate (0.003 mol) is coupled with 5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-amine (0.003 mol) in acetonitrile using piperidine (0.006 mol) as a catalyst. The reaction is heated at 60°C for 6 hours, followed by filtration and recrystallization from methanol.

Optimized Conditions

  • Solvent : Acetonitrile.

  • Catalyst : Piperidine (20 mol%).

  • Yield : 65–75%.

Final Coupling and Purification

The sulfonated thiadiazole and phenoxyacetamide intermediates are coupled via a nucleophilic acyl substitution reaction. Amide bond formation is facilitated by activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF).

Activation and Coupling

A mixture of 5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-amine (1.0 mmol), 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid (1.2 mmol), HBTU (1.5 mmol), and N,N-diisopropylethylamine (DIPEA, 3.0 mmol) in DMF is stirred at room temperature for 24 hours. The product is isolated via extraction with ethyl acetate and purified by flash chromatography.

Purification and Yield

  • Chromatography : Silica gel, gradient elution with 30–50% ethyl acetate in hexane.

  • Final Yield : 60–70%.

Spectroscopic Characterization

The final product is validated using NMR, IR, and mass spectrometry. Key spectral data align with structural expectations:

Table 1: Spectroscopic Data for N-{5-[(3-Methylbenzyl)Sulfonyl]-1,3,4-Thiadiazol-2-yl}-2-[5-Methyl-2-(Propan-2-yl)Phenoxy]Acetamide

TechniqueData
¹H-NMR δ 7.94 (d, 2H, aromatic), 7.54–7.51 (m, 3H), 4.32 (s, 2H, CH₂SO₂), 2.22 (s, 3H, CH₃).
¹³C-NMR 168.77 (C=O), 161.75 (thiadiazole C-2), 130.31 (aromatic C).
FT-IR 3369 cm⁻¹ (N-H), 1686 cm⁻¹ (C=O), 1370 cm⁻¹ (SO₂).
MS (ESI) [M+H]⁺ m/z 460.6 (calculated 459.6) .

Chemical Reactions Analysis

Thiadiazole Ring Formation

The 1,3,4-thiadiazole core is typically synthesized through cyclization reactions involving thioamides or thiosemicarbazones. For example, analogous derivatives (e.g., N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide) are prepared by reacting 5-amino-1,3,4-thiadiazole-2-thiol with phenylacetic acid derivatives using EDC and HOBt in acetonitrile .

Amidation Reaction

The acetamide moiety is likely formed via amidation. In similar thiadiazole derivatives, EDC and HOBt facilitate coupling between the thiadiazole amine and phenoxyacetic acid derivatives .

Phenoxyacetamide Moiety Formation

The 2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide fragment is synthesized separately and coupled to the thiadiazole. This involves esterification or etherification reactions to form the phenoxy group, followed by amidation.

Key Chemical Reactions

Reaction Type Description Conditions Source
Thiadiazole Ring Formation Cyclization of thioamide/thiosemicarbazone intermediates.Controlled temperature, inert atmosphere
Sulfonylation Introduction of the (3-methylbenzyl)sulfonyl group via nucleophilic substitution.Use of sulfonyl chlorides, bases (e.g., NaH)
Amidation Coupling of thiadiazole amine with phenoxyacetic acid derivatives.EDC, HOBt, acetonitrile, room temperature
Phenoxy Group Formation Esterification/etherification to form the phenoxy-acetamide fragment.Alkylation agents (e.g., alkyl halides), bases

Amidation Mechanism

The amidation step involves activation of the carboxylic acid group by EDC, forming an active intermediate that reacts with the thiadiazole amine. HOBt acts as a coupling reagent to enhance efficiency .

Scheme :

text
Phenoxyacetic Acid + EDC → Activated Intermediate Activated Intermediate + Thiadiazole Amine → Amide Product

Sulfonylation Mechanism

Sulfonylation likely proceeds via nucleophilic attack of the thiadiazole amine on a sulfonyl chloride, followed by deprotonation to form the sulfonyl group.

Scheme :

text
Thiadiazole Amine + (3-methylbenzyl)sulfonyl Chloride → Sulfonamide Product

Characterization and Stability

The compound is characterized using:

  • Nuclear Magnetic Resonance (NMR) : Confirms aromatic protons, sulfonyl group, and amide signals.

  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ~358 g/mol for analogous compounds).

  • Melting Point Analysis : Determined experimentally to assess crystallinity and purity.

Potential Side Reactions

  • Hydrolysis : Amide bonds may undergo hydrolysis under acidic/basic conditions, forming carboxylic acids.

  • Sulfonamide Cleavage : Sulfonamide groups can cleave under strong acidic conditions, releasing the thiadiazole amine.

Scientific Research Applications

Anti-Cancer Activity

Several studies have highlighted the anti-cancer potential of compounds containing the thiadiazole moiety. The 1,3,4-thiadiazole scaffold is known for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Studies

  • Study on Thiadiazole Derivatives : A study synthesized various derivatives of 1,3,4-thiadiazole and evaluated their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds exhibited significant antiproliferative activity, with some derivatives achieving IC50 values as low as 0.19 µM against HCT-116 cells .
  • Mechanisms of Action : The mechanism of action for these compounds often involves the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase. This suggests that N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide may similarly exert anti-cancer effects through these pathways .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory properties, which are common among thiadiazole derivatives. The sulfonamide group is particularly noted for its ability to modulate inflammatory responses.

Research Insights

  • Inflammation Models : In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that thiadiazole derivatives can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates a potential use for this compound in treating inflammatory diseases .

Anticonvulsant Activity

The anticonvulsant effects of thiadiazole compounds have been documented, making them candidates for epilepsy treatment.

Experimental Findings

  • Pharmacological Testing : In vivo studies using the maximal electroshock (MES) and pentylenetetrazole (PTZ) methods have demonstrated that certain thiadiazole derivatives exhibit protective effects against seizures. For instance, compounds showed up to 80% protection in PTZ models at specific dosages .

Summary of Applications

ApplicationMechanism of ActionNotable Findings
Anti-CancerInduces apoptosis via caspase activationIC50 values as low as 0.19 µM against HCT-116
Anti-inflammatoryReduces pro-inflammatory cytokinesSignificant reduction in TNF-alpha and IL-6 levels
AnticonvulsantProtects against seizuresUp to 80% protection in PTZ models

Mechanism of Action

The mechanism of action of N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The sulfonyl and thiadiazole groups can interact with enzymes or receptors, modulating their activity. The phenoxyacetamide moiety may also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Target Compound
  • Thiadiazole Core : 5-[(3-methylbenzyl)sulfonyl] substitution.
  • Acetamide Side Chain: 2-[5-methyl-2-(propan-2-yl)phenoxy].
  • Key Functional Groups : Sulfonyl (electron-withdrawing), methyl, and isopropyl (electron-donating/hydrophobic).
Similar Compounds

Compound 7d (): Structure: 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide. Activity: IC50 = 1.8 µM against Caco-2 cells (vs. 5-FU standard). However, the bulky isopropyl group in the target may influence lipophilicity and membrane permeability .

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide ():

  • Structure : Sulfanyl groups at thiadiazole positions, 2-chloro-5-(trifluoromethyl)phenyl acetamide.
  • Comparison : Sulfanyl groups (vs. sulfonyl in the target) reduce metabolic stability but may enhance nucleophilic interactions. The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating substituents .

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide ():

  • Structure : Benzylthio substitution, 3-chlorophenyl acetamide.
  • Comparison : The chloro substituent’s position (meta vs. para in the target) may alter steric interactions in biological targets. Sulfanyl groups here may confer different redox properties compared to the target’s sulfonyl group .

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide (): Structure: Methoxymethyl substitution on thiadiazole, bulky 4-(1-methyl-1-phenylethyl)phenoxy group.

Biological Activity

N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a compound that belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H25N3O4S2C_{22}H_{25}N_{3}O_{4}S_{2} with a molecular weight of approximately 459.6 g/mol. Its structural features include:

  • Thiadiazole ring : A five-membered ring containing nitrogen and sulfur.
  • Sulfonyl group : Enhances solubility and biological activity.
  • Phenoxy moiety : Contributes to hydrophobic interactions with biological targets.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the thiadiazole rings may interact with various enzymes or receptors in biological systems, leading to modulation of specific pathways. The compound's unique functional groups likely facilitate these interactions.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have shown promising antimicrobial properties. For instance, studies indicate that certain thiadiazole compounds exhibit significant antibacterial effects against various strains such as Xanthomonas oryzae and Fusarium graminearum, with inhibition rates exceeding 30% at concentrations around 100 μg/mL .

Anticancer Properties

Research has demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation. For example, a study highlighted the effectiveness of similar compounds against breast cancer cell lines, achieving IC50 values lower than those of standard treatments like cisplatin . The ability to target specific cancer pathways through kinase inhibition has been particularly noted.

Anticonvulsant Activity

Thiadiazoles are recognized for their anticonvulsant properties. A related compound demonstrated effectiveness in animal models, showing higher potency than traditional anticonvulsants such as valproic acid . This suggests potential therapeutic applications in epilepsy management.

Case Study 1: Antimicrobial Efficacy

A series of novel thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity against several pathogens. The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide exhibited significant antibacterial activity against Xanthomonas oryzae with an inhibition rate of 56% at 100 μg/mL .

Case Study 2: Anticancer Activity

In vitro studies on a range of thiadiazole derivatives revealed substantial cytotoxic effects on human cancer cell lines. One derivative was found to inhibit the Bcr-Abl protein kinase with an IC50 value of 7.4 µM, demonstrating selective activity against chronic myelogenous leukemia cells .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition rates >30% against pathogens
AnticancerIC50 values lower than cisplatin
AnticonvulsantHigher potency than valproic acid

Q & A

Q. What are the foundational synthetic routes for preparing this compound, and how do reaction conditions influence intermediate formation?

The synthesis typically involves multi-step reactions starting with substituted thiadiazole or sulfonamide precursors. For example:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with carboxylic acids under reflux with POCl₃ (e.g., 90°C, 3 hours) .
  • Step 2 : Sulfonylation of the thiadiazole ring using 3-methylbenzylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
  • Step 3 : Coupling with 5-methyl-2-(propan-2-yl)phenoxy acetamide via nucleophilic substitution or amidation . Critical parameters include solvent choice (e.g., DMSO for solubility), temperature control, and stoichiometric ratios to minimize side products.

Table 1 : Comparison of Synthetic Methods

StepReagents/ConditionsYield RangeKey Challenges
1POCl₃, 90°C, 3h60-75%Moisture sensitivity
2Sulfonyl chloride, Et₃N50-65%Competing sulfation
3K₂CO₃, DMF, 80°C70-85%Regioselectivity

Q. Which spectroscopic techniques are essential for structural validation?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for substituted benzyl groups) and acetamide carbonyls (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguity in sulfonyl-thiadiazole linkage geometry (e.g., dihedral angles between rings) .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonylation or phenoxy coupling be addressed?

Regioselectivity is influenced by steric and electronic factors:

  • Electron-Withdrawing Groups (EWGs) : Direct sulfonylation to the less hindered nitrogen of the thiadiazole ring .
  • Protecting Groups : Use of acetyl or benzoyl groups to block competing reactive sites during coupling .
  • Catalytic Optimization : Pd-mediated cross-coupling for aryl ether formation improves yield in sterically crowded systems .

Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole-sulfonamide analogs?

Discrepancies may arise from:

  • Impurity Profiles : HPLC purity >98% reduces false positives (e.g., residual POCl₃ in intermediates ).
  • Solubility Artifacts : Use of DMSO/water mixtures (2:1) for in vitro assays to prevent aggregation .
  • Structural Confirmation : Re-evaluate stereochemistry via NOESY or computational docking to confirm target engagement .

Table 2 : Case Study of Bioactivity Variability

StudyReported IC₅₀ (µM)PuritySolvent
A0.595%DMSO
B5.285%Ethanol

Q. How can computational methods guide SAR studies for this compound?

  • Docking Simulations : Identify key interactions with biological targets (e.g., hydrogen bonding with the sulfonyl group ).
  • QSAR Models : Correlate logP values (calculated ~3.2) with membrane permeability .
  • DFT Calculations : Predict stability of the 1,3,4-thiadiazole ring under physiological pH .

Methodological Guidance

Q. What are best practices for scaling up synthesis without compromising yield?

  • Batch vs. Flow Chemistry : Flow systems reduce exothermic risks during POCl₃-mediated cyclization .
  • Workup Optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) improves recovery of polar intermediates .
  • Catalytic Recycling : Immobilized bases (e.g., polymer-supported Et₃N) enhance sustainability .

Q. How to troubleshoot low yields in the final coupling step?

  • Activation of Phenoxy Group : Pre-activate the phenoxy acetamide with CDI (1,1'-carbonyldiimidazole) .
  • Alternative Solvents : Switch from DMF to NMP for higher boiling points and better solubility .

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